(S)-2-Amino-2-phenylacetonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-8-chloro-4-phenyl-5,11-dihydro-6H-pyrido[2,3-a]carbazole-3-carbonitrile, involves multicomponent reactions with the use of l-proline as a promoter . While the synthesis of (S)-2-Amino-2-phenylacetonitrile hydrochloride is not explicitly described, it can be inferred that similar methods could be applied, potentially involving the use of amino acids as catalysts or promoters in the synthesis process.
Molecular Structure Analysis
The molecular structure of compounds similar to (S)-2-Amino-2-phenylacetonitrile hydrochloride has been studied using various spectroscopic techniques, including IR, 1H, and 13C NMR . These techniques would likely be applicable to the analysis of (S)-2-Amino-2-phenylacetonitrile hydrochloride as well, providing insights into its molecular structure and confirming its stereochemistry.
Chemical Reactions Analysis
The compounds studied in the papers undergo a variety of chemical reactions. For example, the reaction of 2-amino-2-thiazoline with phenylisothiocyanate leads to the formation of several products, including hydrogen sulfide and thiourea derivatives . Similarly, (S)-2-Amino-2-phenylacetonitrile hydrochloride could react with other chemicals, potentially leading to the formation of heterocyclic compounds or undergoing hydrolysis to produce related amine and acid derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the papers are characterized by their interactions with biological molecules, such as DNA, and their cytotoxic effects on various cell lines . The compound of interest, (S)-2-Amino-2-phenylacetonitrile hydrochloride, would also be expected to have specific physical properties, such as solubility in water due to its hydrochloride salt form, and chemical properties, including reactivity due to the amino and nitrile groups. These properties could influence its biological activity and potential applications in medicinal chemistry.
Scientific Research Applications
Disinfection Byproducts in Drinking Water
Phenylacetonitrile, closely related to the (S)-2-amino derivative, has been identified as a nitrogenous disinfection byproduct (N-DBP) derived from the chlorination of phenylalanine in drinking water. It's noted for its potential to deteriorate the aesthetic quality of drinking water due to its unpleasant odor, highlighting the need for further research on its formation and mitigation in water treatment processes (Xiao-yan Ma et al., 2016).
Stereoselective Synthesis
Another application involves the stereoselective quaternization of alpha-amino phenylacetonitriles, indicating the compound's utility in producing enantiomerically pure substances. This is crucial for the development of pharmaceuticals and research chemicals, providing a method to control stereoselectivity in chemical synthesis (J. L. Ruano et al., 2007).
Catalytic Efficiency in Arylacetonitrilase
Research into the enzymatic activity of arylacetonitrilase from Alcaligenes faecalis on arylacetonitriles, including phenylacetonitrile, sheds light on the molecular determinants of catalytic efficiency. Understanding these enzymatic processes is essential for biotechnological applications, such as biocatalysis and the biodegradation of nitrile compounds (Jung-Soo Kim et al., 2020).
High-Purity Synthesis for Medical Applications
The scalable synthesis of high-purity (R, R)-Dexmethylphenidate free base, utilizing phenylacetonitrile in its synthesis pathway, exemplifies the compound's importance in producing active pharmaceutical ingredients (APIs). This method is notable for its application in the industrial production of medications (Guan Wang et al., 2016).
Organic Synthesis Methods
The conversion of cyan to primary amine using phenylacetonitrile as an example demonstrates the compound's role in organic synthesis, particularly in the production of intermediates for pharmaceutical and chemical industries. This area of research is vital for developing new synthesis pathways and improving existing ones (Tang Wei-fang, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-2-phenylacetonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,10H2;1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSYCVCLXAFDNE-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C#N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-phenylacetonitrile hydrochloride | |
CAS RN |
53941-45-0 |
Source
|
Record name | 2-amino-2-phenylacetonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.